N-(4-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
N-(4-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting with the preparation of the quinoxaline core This can be achieved through the condensation of o-phenylenediamine with a diketone
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound’s potential therapeutic properties could be explored for drug development, particularly in targeting specific diseases or conditions.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-(4-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives, such as:
- 2,3-diphenylquinoxaline
- 6,7-dimethoxyquinoxaline
- N-(4-fluorobenzyl)quinoxaline-2-carboxamide
Uniqueness
What sets N-(4-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetylphenyl and fluorobenzyl groups, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H23FN4O4 |
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Molecular Weight |
486.5 g/mol |
IUPAC Name |
2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(4-acetylphenyl)acetamide |
InChI |
InChI=1S/C27H23FN4O4/c1-17(33)20-9-13-22(14-10-20)29-25(35)16-32-24-6-4-3-5-23(24)30-26(27(32)36)31(18(2)34)15-19-7-11-21(28)12-8-19/h3-14H,15-16H2,1-2H3,(H,29,35) |
InChI Key |
RUVAPZBRAGSYMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=C(C=C4)F)C(=O)C |
Origin of Product |
United States |
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